(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
This compound is a chemical entity with a molecular weight of 344.43 . It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
Aromatic acid chlorides are coupled with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperzine derivatives . This synthesis process has been characterized by elemental analysis and spectral studies .Molecular Structure Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . A decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .Physical and Chemical Properties Analysis
The empirical formula of this compound is C18H20N2O3S . More detailed physical and chemical properties might require further experimental analysis.Scientific Research Applications
Synthesis and Chemical Transformations
Research on similar compounds includes the synthesis and characterization of bromophenol derivatives and their transformations. For example, selective O-demethylation during bromination processes was studied, leading to the isolation of new products from related methanones (Çetinkaya et al., 2011). These types of chemical transformations are crucial for the development of new pharmaceuticals and materials.
Antioxidant Properties
Another area of application is the evaluation of antioxidant properties. Certain derivatives have been synthesized and shown to exhibit effective antioxidant power, suggesting potential for therapeutic applications due to their radical scavenging abilities (Çetinkaya et al., 2012).
Anticancer and Antitubulin Activities
Compounds within the phenstatin family, similar to (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, highlighting their promise as anticancer therapeutics (Magalhães et al., 2013).
Acetylcholinesterase Inhibition
Research into the synthesis and evaluation of arylisoxazole-phenylpiperazines has demonstrated potential applications in neurodegenerative diseases. Compounds showing selective acetylcholinesterase inhibition offer insights into the design of new treatments for conditions like Alzheimer's disease (Saeedi et al., 2019).
Antimicrobial Activity
Novel pyridine derivatives, including those with substituted benzothiazoles, have been synthesized and tested for their antimicrobial activity. These studies reveal the potential of such compounds in addressing drug-resistant bacterial and fungal infections (Patel et al., 2011).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, but further studies are needed to confirm the specific pathways influenced by this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Future Directions
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHONVXACROJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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